2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Beschreibung
2-{[4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 4th position, a pyridin-2-yl group at the 5th position, and a sulfanyl-acetamide moiety linked to a 4-sulfamoylphenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S2/c16-22-14(12-3-1-2-8-18-12)20-21-15(22)26-9-13(23)19-10-4-6-11(7-5-10)27(17,24)25/h1-8H,9,16H2,(H,19,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQKMBUHIOFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, generating another intermediate. Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in an ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity, often involving automated systems and continuous flow reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Substitution Reactions
The sulfanyl (-S-) group and amino (-NH2) substituents are primary sites for substitution reactions.
Key Examples:
-
Mechanistic Insight: The sulfanyl group acts as a nucleophile, reacting with electrophiles (e.g., alkyl/aryl halides) to form thioethers. Mild conditions are preferred to avoid decomposition of the triazole ring.
Nucleophilic Reactions at the Amino Group
The amino group on the triazole ring participates in nucleophilic acylations and condensations.
Notable Reactions:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Acylation | Acetyl chloride, Et3N, CH2Cl2, RT | N-acetylated triazole | Improved solubility in organic solvents |
| Schiff Base Formation | Benzaldehyde, ethanol, RT | Imine-linked derivative | Enhanced antifungal activity (MIC: 8 µg/mL against C. albicans) |
-
Kinetics: Acylation proceeds rapidly at room temperature, while Schiff base formation requires prolonged stirring (12–24 hours).
Oxidation-Reduction Reactions
The sulfanyl group is susceptible to oxidation, while the pyridine ring can undergo reduction.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C | Sulfoxide (-SO-) | Intermediate for sulfone synthesis |
| KMnO4 | H2SO4, 0°C | Sulfone (-SO2-) | Increased polarity for chromatographic separation |
Reduction of Pyridine Ring:
-
Catalytic Hydrogenation: H2 (1 atm), Pd/C, ethanol, 25°C → Partially saturated pyridine (piperidine analog) .
Coupling Reactions
The pyridine and triazole rings enable cross-coupling reactions for structural diversification.
Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-pyridine | Phenylboronic acid | Pd(OAc)2, SPhos | 3-Phenyl-pyridine derivative | 68 |
-
Impact: Coupling introduces aryl/heteroaryl groups, modulating electronic properties and bioactivity .
Sulfonamide Group Reactivity
The sulfonamide (-SO2NH2) group undergoes hydrolysis and substitution.
Hydrolysis:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux | 4-Aminobenzenesulfonic acid + Acetamide | Quantitative conversion (>95%) |
| NaOH (10%), ethanol | Sulfonate salt | pH-dependent stability |
Substitution:
-
Aminolysis: Reacts with amines (e.g., morpholine) under microwave irradiation to form sulfonamide analogs with varied pharmacokinetics.
Comparative Reactivity of Structural Analogs
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide exhibits significant activity against various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .
Anticancer Potential : The compound has shown promise in cancer research due to its ability to inhibit tumor cell proliferation. In vitro studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by modulating key signaling pathways involved in cell survival and death . The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell growth.
Anti-inflammatory Properties : Another significant application is in the field of anti-inflammatory research. The compound has been observed to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Wirkmechanismus
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Key Observations :
- Anti-exudative Activity : Furan-based derivatives () show efficacy at low doses, but pyridine-containing compounds like the target may offer improved metabolic stability.
- Antimicrobial Activity : Pyridin-4-yl derivatives with electron-withdrawing aryl groups () exhibit broad-spectrum activity, indicating the target’s pyridin-2-yl and sulfamoyl groups could be further optimized for this purpose.
Physicochemical Properties
Table 3: Molecular Properties
Key Observations :
- The target compound’s molecular weight (417.47 g/mol) aligns with Lipinski’s rule for drug-likeness.
Q & A
Basic: What is the recommended synthetic route for this compound?
Methodological Answer:
The synthesis involves a two-step process:
Alkylation : React 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol with N-(4-sulfamoylphenyl)-α-chloroacetamide in the presence of KOH to form the thioether intermediate.
Paal-Knorr Condensation : Modify the 4-amino group on the triazole ring using cyclization conditions (e.g., diketones or β-ketoesters) to introduce pyrolidinone or other heterocyclic fragments, enhancing bioactivity .
Key Validation: Confirm intermediates via TLC and final product purity via HPLC (>95%).
Basic: How is anti-exudative activity evaluated experimentally?
Methodological Answer:
Anti-exudative activity is tested in formalin-induced rat edema models :
- Dosage : Administer compound orally (10–50 mg/kg) to Wistar rats.
- Measurement : Quantify edema volume 1–6 hours post-formalin injection. Compare results to controls (e.g., indomethacin) .
Advanced Note: Include histopathological analysis of inflamed tissue to assess cellular infiltration .
Advanced: How to resolve contradictions between in vitro and in vivo anti-exudative data?
Methodological Answer:
Discrepancies often arise from bioavailability issues . Address this via:
Pharmacokinetic Profiling : Measure plasma/tissue concentrations using LC-MS to confirm systemic exposure.
Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., sulfamoyl or triazole cleavage).
Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and absorption .
Advanced: What structural features correlate with anti-exudative efficacy?
Methodological Answer:
Critical structure-activity relationship (SAR) insights include:
- Triazole Core : Essential for hydrogen bonding with COX-2 or LOX enzymes.
- Sulfamoylphenyl Group : Enhances solubility and target affinity (e.g., sulfamoyl interactions with albumin).
- Pyridinyl Substituent : Electron-withdrawing groups at the 5-position improve metabolic stability .
Validation: Compare analogues with furan-2-yl or phenyl groups; pyridinyl derivatives show 2–3× higher activity .
Basic: What analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR : Confirm substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
- IR : Identify sulfamoyl (S=O stretch at ~1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹).
- Mass Spectrometry : Match molecular ion peak to theoretical mass (e.g., [M+H]⁺ = 443.1 Da).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., triazole-pyridine dihedral angles) .
Advanced: How to optimize pharmacokinetics without compromising activity?
Methodological Answer:
- LogP Modulation : Introduce polar groups (e.g., hydroxyl or amine) to the pyridinyl ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility.
- Prodrug Strategies : Mask the sulfamoyl group as a phosphate ester to enhance absorption, with enzymatic cleavage in vivo.
- Crystallographic Data : Use X-ray structures to identify hydrophobic pockets for targeted substitutions (e.g., fluorination at meta positions) .
Basic: What safety precautions are recommended during synthesis?
Methodological Answer:
- Handling : Use fume hoods for KOH and α-chloroacetamide (corrosive/toxic).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- Storage : Keep intermediates in amber vials at –20°C to prevent thiol oxidation .
Advanced: Can computational modeling predict metabolic pathways?
Methodological Answer:
Yes. Use in silico tools :
CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina.
MetaSite : Predict sites of metabolism (e.g., triazole ring oxidation).
MD Simulations : Assess binding stability to sulfamoyl-binding proteins (e.g., carbonic anhydrase) .
Basic: How to assess purity for biological testing?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Rule out solvent residues (>99% purity) .
Advanced: What in vitro assays complement in vivo anti-exudative studies?
Methodological Answer:
- COX-2 Inhibition Assay : Measure IC₅₀ via ELISA (prostaglandin E₂ quantification).
- LOX Activity : Monitor hydroperoxide formation spectrophotometrically.
- Neutrophil Migration : Use Boyden chambers to assess chemotaxis suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
